1-Amino-3-(3-fluorophenoxy)propan-2-ol
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Overview
Description
1-Amino-3-(3-fluorophenoxy)propan-2-ol is an organic compound with the molecular formula C₉H₁₂FNO₂ and a molecular weight of 185.2 g/mol . This compound is characterized by the presence of an amino group, a fluorophenoxy group, and a propanol moiety. It is primarily used in research and development, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-(3-fluorophenoxy)propan-2-ol typically involves the reaction of 3-fluorophenol with epichlorohydrin to form 3-(3-fluorophenoxy)propan-2-ol, which is then reacted with ammonia to yield the final product . The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-(3-fluorophenoxy)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Amino-3-(3-fluorophenoxy)propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Amino-3-(3-fluorophenoxy)propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-3-(4-fluorophenoxy)propan-2-ol
- 1-Amino-3-(2-fluorophenoxy)propan-2-ol
- 1-Amino-3-(3-chlorophenoxy)propan-2-ol
Uniqueness
1-Amino-3-(3-fluorophenoxy)propan-2-ol is unique due to the specific positioning of the fluorine atom on the phenoxy group, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1-amino-3-(3-fluorophenoxy)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO2/c10-7-2-1-3-9(4-7)13-6-8(12)5-11/h1-4,8,12H,5-6,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDIMYNSDVLUKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCC(CN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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